(2R)-3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid
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Overview
Description
®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a benzyloxy group, a methyl group, and an ethyl ester group attached to the malonic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester typically involves the esterification of ®-2-(Benzyloxy)-2-methylmalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Benzyloxy)-2-methylmalonic acid 1-methyl ester
- ®-2-(Benzyloxy)-2-methylmalonic acid 1-propyl ester
- ®-2-(Benzyloxy)-2-methylmalonic acid 1-butyl ester
Uniqueness
®-2-(Benzyloxy)-2-methylmalonic acid 1-ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the benzyloxy group allows for selective transformations, while the ethyl ester group provides stability and solubility in organic solvents .
Properties
CAS No. |
1786-91-0 |
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Molecular Formula |
C₁₃H₁₆O₅ |
Molecular Weight |
252.26 |
Synonyms |
(R)-Methyl(phenylmethoxy)propanedioic Acid Monoethyl Ester; _x000B_(2R)-Methyl(phenylmethoxy)propanedioic Acid Monoethyl Ester; _x000B_(R)-(+)-(Benzyloxy)methylmalonic Acid Monoethyl Ester |
Origin of Product |
United States |
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